4-(N-Isopropylaminocarbonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(propan-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-7(2)12-10(13)8-3-5-9(6-4-8)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCSEYKTZAKRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378483 | |

| Record name | {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397843-67-3 | |

| Record name | {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N-Isopropylaminocarbonyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(N-Isopropylaminocarbonyl)phenylboronic Acid: Properties, Applications, and Experimental Protocols

Abstract: 4-(N-Isopropylaminocarbonyl)phenylboronic acid is a specialized bifunctional organic compound that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. Its structure uniquely combines a versatile phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with an N-isopropylamide group, a common feature in pharmacologically active molecules. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, provide field-proven experimental protocols for its synthesis and application, explore its significance in modern drug discovery, and detail critical safety and handling procedures. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction and Molecular Overview

Arylboronic acids are a class of organoboron compounds that have revolutionized the formation of carbon-carbon bonds, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These compounds are generally stable, have low toxicity, and are compatible with a wide array of functional groups, making them indispensable reagents in academic and industrial laboratories.[1]

This compound, CAS No. 397843-67-3, is a prominent example of a substituted arylboronic acid.[3] Its value extends beyond its function as a simple coupling partner. The presence of the N-isopropylaminocarbonyl group at the para position introduces a site for hydrogen bonding and other non-covalent interactions, making it a valuable building block for synthesizing complex molecular architectures with potential biological activity.[4] This guide serves to elucidate the key characteristics and applications of this versatile reagent.

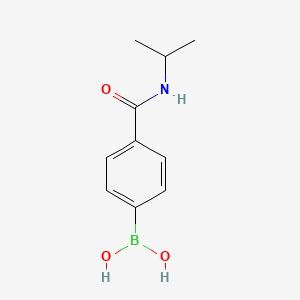

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The utility of a chemical reagent is fundamentally dictated by its physical and chemical properties. These characteristics influence its storage, handling, solubility, and reactivity in various experimental setups.

Summary of Core Properties

The key quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 397843-67-3 | [3][5][6] |

| Molecular Formula | C₁₀H₁₄BNO₃ | [5][6][7] |

| Molecular Weight | 207.03 g/mol | [5][6] |

| Appearance | White to off-white solid/powder | [6] |

| Melting Point | 162-167 °C | [6] |

| pKa (Predicted) | 8.12 ± 0.16 | [6] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [6] |

Solubility Profile

While specific solubility data for this derivative is not extensively published, the solubility can be inferred from the parent compound, phenylboronic acid, and the influence of its substituent. Phenylboronic acid exhibits good solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and poor solubility in nonpolar hydrocarbons.[8][9] Its solubility in water is approximately 10 g/L at 20 °C. The N-isopropylaminocarbonyl group is expected to enhance polarity and may slightly increase its solubility in polar protic solvents compared to unsubstituted phenylboronic acid. For synthetic applications, solvents like tetrahydrofuran (THF), dioxane, methanol, and dimethylformamide (DMF) are commonly employed.

Stability and Storage

Storage Conditions: Proper storage is crucial to maintain the integrity of the reagent. It is recommended to store this compound at 2-8°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[6]

Chemical Stability: Boronic acids are susceptible to dehydration, particularly upon heating, which can lead to the formation of cyclic trimeric anhydrides known as boroxines.[1] While this process is often reversible upon exposure to water, the presence of boroxines can complicate stoichiometry in reactions. Additionally, boronic acids can be susceptible to oxidation, especially at physiological pH.[10] Therefore, minimizing exposure to air and moisture is a critical aspect of its handling and storage.[11]

Synthesis and Characterization

Retrosynthetic Strategy

A logical and common approach to synthesizing substituted phenylboronic acids is through the functionalization of a simpler, commercially available precursor. For this compound, a practical strategy involves the acylation of 4-aminophenylboronic acid. This approach is advantageous as it builds the desired amide functionality in a straightforward manner.

Exemplary Synthesis Protocol

This protocol describes a representative method for the synthesis of the title compound. The causality behind the choice of reagents is to effect a clean and efficient acylation while protecting the sensitive boronic acid moiety.

Reaction: Acylation of 4-aminophenylboronic acid with isopropyl isocyanate.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-aminophenylboronic acid (1.0 eq).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material. The choice of an anhydrous aprotic solvent is critical to prevent unwanted side reactions with the isocyanate and the boronic acid.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is done to control the exothermicity of the acylation reaction and minimize the formation of byproducts.

-

Reagent Addition: Slowly add isopropyl isocyanate (1.05 eq) dropwise to the stirred solution over 30 minutes. The slight excess of the isocyanate ensures complete consumption of the starting amine.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Acidify the mixture to pH ~4-5 with 1M HCl. This step protonates any unreacted amine and facilitates the precipitation of the product.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold diethyl ether to remove nonpolar impurities.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected proton and carbon environments.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[7]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in organic synthesis is as a coupling partner in the Suzuki-Miyaura reaction.[12] This palladium-catalyzed reaction forms a new carbon-carbon bond between the phenyl ring of the boronic acid and an organic halide or triflate, providing efficient access to a vast range of biaryl compounds.[2][13]

General Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, general methodology for the coupling of this compound with a generic aryl bromide.

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq). The excess boronic acid is used to drive the reaction to completion.

-

Solvent System: Add a solvent mixture, commonly toluene, dioxane, or DMF, with water. The biphasic system is often beneficial for the reaction.

-

Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction is typically monitored by TLC or GC-MS until the starting aryl halide is consumed (usually 2-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Figure 2: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of boronic acids into drug discovery programs has increased significantly, with several FDA-approved drugs containing this moiety.[4]

-

Scaffold for Complex Molecules: this compound serves as a versatile scaffold. The boronic acid group acts as a synthetic handle for elaboration via Suzuki coupling, while the amide portion can participate in crucial hydrogen-bonding interactions with biological targets such as enzymes or receptors.

-

Enzyme Inhibition: Boronic acids are known to act as reversible covalent inhibitors of serine proteases, where the boron atom forms a stable adduct with the catalytic serine residue. This makes them an attractive pharmacophore for designing targeted enzyme inhibitors.

-

Stimuli-Responsive Systems: A unique feature of boronic acids is their ability to form reversible covalent bonds with cis-diols, such as those found in carbohydrates.[14][15] This property is exploited in the development of "smart" drug delivery systems and biosensors that respond to changes in glucose concentration or pH.[16][17] Polymers containing phenylboronic acid moieties have been developed for applications in glucose-triggered insulin delivery.[18]

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent.

-

Hazard Identification: this compound is classified as an irritant.[6] It can cause skin, eye, and respiratory irritation.[6][19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[20][21] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[19]

-

Handling: Avoid generating dust.[19] In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes.[20] For skin contact, wash with soap and water.[11]

-

Storage: Store in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.[6][11] The container should be kept tightly closed to prevent moisture absorption and degradation.[19]

Conclusion

This compound is more than a simple building block; it is a sophisticated reagent that bridges the gap between synthetic methodology and functional molecular design. Its robust utility in Suzuki-Miyaura coupling provides a reliable pathway to complex biaryl structures, while its inherent chemical functionalities offer significant potential in the development of novel therapeutics and smart materials. By understanding its physicochemical properties, reactivity, and handling requirements as detailed in this guide, researchers can effectively harness the full potential of this valuable compound in their scientific endeavors.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 397843-67-3 [m.chemicalbook.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound,(CAS# 397843-67-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. This compound CAS#: 397843-67-3 [m.chemicalbook.com]

- 7. PubChemLite - this compound (C10H14BNO3) [pubchemlite.lcsb.uni.lu]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 16. Item - Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aksci.com [aksci.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to (4-(Isopropylcarbamoyl)phenyl)boronic acid (CAS 397843-67-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Isopropylcarbamoyl)phenyl)boronic acid, registered under CAS number 397843-67-3, is a specialized organoboron compound that has garnered significant interest in the field of medicinal chemistry and organic synthesis. Its structure, featuring a phenylboronic acid moiety functionalized with an isopropylcarbamoyl group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, structure, and applications, with a focus on its utility in drug discovery and development. Boronic acids are recognized for their versatile reactivity, stability, and relatively low toxicity, making them key intermediates in modern synthetic chemistry.

Physicochemical Properties and Structure

(4-(Isopropylcarbamoyl)phenyl)boronic acid is a white to off-white solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 397843-67-3 | [1] |

| Chemical Name | (4-(Isopropylcarbamoyl)phenyl)boronic acid | [1] |

| Molecular Formula | C₁₀H₁₄BNO₃ | [1] |

| Molecular Weight | 207.03 g/mol | [1] |

| Melting Point | 162-167°C | [1] |

| Density | 1.16 ± 0.1 g/cm³ | [1] |

| pKa | 8.12 ± 0.16 | [1] |

| XLogP3 | -0.10450 | [1] |

Structure:

Caption: Chemical structure of (4-(Isopropylcarbamoyl)phenyl)boronic acid.

Core Applications in Synthetic Chemistry: The Suzuki-Miyaura Coupling

The primary utility of (4-(Isopropylcarbamoyl)phenyl)boronic acid lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. The boronic acid functional group readily undergoes transmetalation with a palladium catalyst, which then couples with an organic halide.

The general catalytic cycle of the Suzuki-Miyaura reaction is depicted below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 mmol)

-

(4-(Isopropylcarbamoyl)phenyl)boronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

Triphenylphosphine (PPh₃) (0.08 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1 v/v/v) (10 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), (4-(Isopropylcarbamoyl)phenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 2 mL of the solvent mixture.

-

Evacuate and backfill the reaction flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the solvent mixture (8 mL) to the flask, followed by the catalyst solution via syringe.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Application in the Synthesis of Bioactive Molecules: Tetrahydropyrazole Pyrimidine Derivatives

A European patent (ES2709119T3) discloses the use of (4-(Isopropylcarbamoyl)phenyl)boronic acid as a key intermediate in the synthesis of a series of tetrahydropyrazole pyrimidine compounds. These scaffolds are of significant interest in drug discovery due to their diverse biological activities, which can include anti-inflammatory, antiviral, and anticancer properties.[2][3][4][5]

The synthetic scheme described in the patent involves the coupling of the boronic acid with a halogenated pyrazole pyrimidine core.

Caption: Synthetic route to tetrahydropyrazole pyrimidine derivatives.

The incorporation of the (4-(isopropylcarbamoyl)phenyl) moiety can influence the pharmacokinetic and pharmacodynamic properties of the final compound, potentially enhancing its binding affinity to a biological target or improving its metabolic stability.

Characterization and Analytical Methods

The characterization of (4-(Isopropylcarbamoyl)phenyl)boronic acid and its reaction products typically involves a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern. LC-MS is particularly useful for monitoring reaction progress and identifying products.[6]

-

Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the B-O, C=O, and N-H bonds.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify it in various matrices.[7] A highly sensitive LC-MS/MS method can be developed for the quantitation of phenylboronic acids at very low concentrations.[6]

-

Elemental Analysis: Confirms the elemental composition of the synthesized compound.

Safety and Handling

Organoboron compounds, including (4-(Isopropylcarbamoyl)phenyl)boronic acid, should be handled with appropriate safety precautions in a laboratory setting.[8][9]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from moisture and oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

General toxicological properties for boron compounds may include irritation to the eyes, skin, and respiratory tract upon exposure.[9]

Conclusion

(4-(Isopropylcarbamoyl)phenyl)boronic acid (CAS 397843-67-3) is a valuable and versatile building block for organic synthesis, particularly in the development of novel therapeutic agents. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecules. While detailed studies on the specific biological activities of this compound itself are limited in the public domain, its application in the synthesis of bioactive scaffolds like tetrahydropyrazole pyrimidines highlights its importance for researchers and scientists in the field of drug discovery. As the demand for new and effective pharmaceuticals continues to grow, the role of specialized intermediates such as this boronic acid derivative will undoubtedly expand.

References

- 1. echemi.com [echemi.com]

- 2. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 3. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. sciex.com [sciex.com]

- 7. Phenylboronic acid modified solid-phase extraction column: Preparation, characterization, and application to the analysis of amino acids in sepia capsule by removing the maltose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boron - ESPI Metals [espimetals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids: From Serendipity to Synthetic Cornerstones

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylboronic acids have evolved from a niche chemical curiosity into an indispensable class of reagents that have fundamentally reshaped the landscape of modern organic synthesis, medicinal chemistry, and materials science. Their unique combination of stability, low toxicity, and versatile reactivity, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, has made them a cornerstone for the construction of complex molecular architectures. This guide provides a comprehensive exploration of the discovery and historical development of these vital compounds. We will trace their origins from the first isolation of a simple boronic acid in the 19th century, through the development of practical synthetic routes, to the revolutionary impact of their application in carbon-carbon bond formation. By examining the causality behind key experimental advancements and providing detailed protocols, this document serves as an in-depth resource for professionals seeking to understand the foundational science and practical application of substituted phenylboronic acids.

Introduction: The Unique Nature of the Carbon-Boron Bond

A boronic acid is an organic compound featuring a boron atom covalently bonded to an organic substituent (in this case, a substituted phenyl ring) and two hydroxyl groups, represented by the general formula R-B(OH)₂.[1][2] Unlike their carboxylic acid analogues, boronic acids are not found in nature.[3][4] They function as mild Lewis acids due to the electron-deficient, sp²-hybridized boron atom, which possesses a vacant p-orbital.[3][4] This electronic feature is central to their reactivity and their ability to form reversible covalent complexes with diols, a property that has been harnessed in applications ranging from saccharide sensing to drug delivery.[1][5][6]

However, the paramount importance of substituted phenylboronic acids in contemporary science lies in their role as robust, versatile nucleophilic partners in cross-coupling reactions, which has cemented their status as essential building blocks in the synthetic chemist's toolkit.[7][8][9]

Caption: General structure of a substituted phenylboronic acid.

The Genesis of Organoboron Chemistry: Early Discoveries and Syntheses

The First Boronic Acid: Frankland's Pioneering Work

The journey into organoboron chemistry began in 1860 when English chemist Edward Frankland reported the first preparation and isolation of a boronic acid.[1][7] His synthesis of ethylboronic acid was a multi-step process reflective of the organometallic chemistry known at the time. It involved the reaction of diethylzinc with triethyl borate to produce triethylborane, which was then carefully oxidized by air to yield the final product.[2][3] While groundbreaking, this method was cumbersome and involved highly air-sensitive intermediates, limiting its practicality.

The First Aromatic Boronic Acid: Michaelis and Becker

Twenty years later, in 1880, the first aromatic boronic acid, phenylboronic acid itself, was reported by August Michaelis and P. Becker.[10] Their method involved heating diphenylmercury with boron trichloride in a sealed tube at high temperatures (180-200°C). The resulting benzeneboronyl dichloride was then hydrolyzed to give phenylboronic acid.[10] This synthesis, while successful, relied on toxic and hazardous organomercury reagents and harsh reaction conditions, underscoring the significant challenges in forming the C-B bond at the time.

A Practical Leap Forward: The Advent of Organometallic Reagents

A critical turning point in the synthesis of phenylboronic acids came with the development of more accessible and manageable organometallic reagents. The use of Grignard (organomagnesium) and, later, organolithium reagents provided a far more general and less hazardous route.[5][10] One of the most common and enduring methods involves the reaction of phenylmagnesium bromide with an electrophilic borate ester, such as trimethyl borate, at low temperatures.[11][12][13] The resulting boronic ester is then hydrolyzed during aqueous workup to yield the desired phenylboronic acid. This approach was a significant improvement, as the starting materials were more readily available and the reaction conditions were considerably milder.

| Synthetic Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Frankland (1860) | Diethylzinc, Triethyl borate, Air | Multi-step, air-sensitive | First synthesis of any boronic acid | Hazardous reagents, low practicality |

| Michaelis-Becker (1880) | Diphenylmercury, BCl₃ | 180-200°C, sealed tube | First synthesis of phenylboronic acid | Highly toxic reagents, harsh conditions |

| Grignard/Organolithium | Aryl halide, Mg or Li, Borate ester | Low temperature (e.g., -78°C to 0°C) | Milder, more general, higher yield | Requires anhydrous conditions |

| Miyaura Borylation | Aryl halide, Diboron ester, Pd catalyst | 80-110°C | Excellent functional group tolerance | Expensive reagents (diboron, catalyst) |

Table 1. Comparison of key historical and modern synthetic routes to phenylboronic acids.

Experimental Protocol: Classic Synthesis of Phenylboronic Acid via Grignard Reaction

This protocol describes a self-validating system for the synthesis of phenylboronic acid, incorporating checks and characterization to ensure success.

Objective: To synthesize phenylboronic acid from bromobenzene.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or THF

-

Bromobenzene

-

Trimethyl borate

-

Sulfuric acid (2 M)

-

Toluene

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation (Validation: Visual Cue): To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a single crystal of iodine (as an initiator). A solution of bromobenzene in anhydrous ether/THF is added dropwise via an addition funnel. The initiation of the reaction is confirmed by the disappearance of the iodine color and gentle refluxing. Maintain a steady reflux by controlling the addition rate.

-

Boration (Validation: Temperature Control): Once the Grignard formation is complete, cool the reaction mixture to -78°C (dry ice/acetone bath). Add a solution of trimethyl borate in anhydrous ether/THF dropwise, ensuring the internal temperature does not rise above -60°C. A thick white precipitate will form.

-

Hydrolysis (Validation: pH Check): After the addition is complete, allow the mixture to warm to room temperature slowly. Quench the reaction by pouring it carefully over a mixture of crushed ice and 2 M sulfuric acid. Stir vigorously until two clear layers form. The aqueous layer should be acidic (pH < 2) to ensure complete hydrolysis of the boronic ester.

-

Workup and Isolation: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification and Characterization (Validation: Analytical Data): Remove the solvent under reduced pressure to yield a crude solid. Recrystallize the solid from a suitable solvent (e.g., toluene or water) to obtain pure phenylboronic acid as a white crystalline solid. Confirm the identity and purity of the product using:

-

Melting Point: Compare with the literature value (216-219°C).

-

NMR Spectroscopy (¹H, ¹³C, ¹¹B): Confirm the aromatic proton signals and the characteristic boronic acid signal.

-

Mass Spectrometry: Confirm the molecular weight.

-

The Suzuki-Miyaura Revolution: A Paradigm Shift in Chemistry

While improved synthetic methods made phenylboronic acids more accessible, their true potential was not fully realized until the late 1970s. The discovery of the palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides by Akira Suzuki and Norio Miyaura fundamentally changed the field of organic synthesis.[14][15][16] For this work, Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[16][17]

The Catalytic Cycle: A Symphony of Three Steps

The Suzuki-Miyaura reaction is a robust and highly versatile method for forming C(sp²)-C(sp²) bonds.[18][19] Its success hinges on a catalytic cycle involving a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[14][15]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square planar Pd(II) complex.[14][18] The reactivity order of the halide is typically I > Br > OTf >> Cl.[18]

-

Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The reaction requires a base (e.g., Na₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate species [-B(OH)₃]⁻.[15][16][18] This boronate then exchanges its organic group with the halide on the palladium complex.

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[14][18]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Impact on Drug Discovery and Materials Science

The true power of the Suzuki-Miyaura reaction lies in its remarkable functional group tolerance and the stability of boronic acids to air and water, making it exceptionally user-friendly.[7][19][20] This has had a profound impact on drug discovery. Pharmaceutical companies can now rapidly synthesize large libraries of compounds by coupling a diverse range of substituted phenylboronic acids with various aryl halides. This modular approach is ideal for structure-activity relationship (SAR) studies, accelerating the optimization of lead compounds.[11][21]

The Modern Era: Refinements and Advanced Applications

Stable and Versatile Boronic Acid Derivatives

While generally stable, some substituted phenylboronic acids can be prone to decomposition, particularly protodeboronation (cleavage of the C-B bond).[22] To address this, chemists have developed more robust derivatives.

-

Boronate Esters: Reaction of boronic acids with diols, such as pinacol, forms cyclic boronate esters (often called pinacol esters). These are typically more stable, crystalline solids that are easily purified by chromatography and are less susceptible to decomposition.[17]

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline derivatives.[22] They are inert to many reaction conditions, including Suzuki coupling, but can be slowly hydrolyzed under basic aqueous conditions to release the free boronic acid in situ. This allows for sequential, one-pot coupling reactions.[22][23]

Workflow: Application in a Drug Discovery SAR Campaign

The availability of a vast commercial and synthetic library of substituted phenylboronic acids allows for systematic exploration of chemical space around a core scaffold.

Caption: Workflow for a Structure-Activity Relationship (SAR) study.

Beyond Coupling: Boron-Containing Therapeutics

The unique properties of the boronic acid functional group have been directly incorporated into pharmaceuticals. The proteasome inhibitor Bortezomib (Velcade®) , used to treat multiple myeloma, is a prime example.[1][3] In this drug, the boron atom is key to its mechanism of action, forming a reversible covalent bond with the active site threonine of the proteasome, inhibiting its function. This success has spurred significant interest in boronic acids as pharmacophores, moving them beyond their role as mere synthetic intermediates.[1][24]

Conclusion

The history of substituted phenylboronic acids is a compelling narrative of scientific progress, spanning over 160 years. From their initial discovery as laboratory curiosities synthesized under harsh conditions, they have risen to become one of the most powerful and enabling classes of reagents in modern chemistry. The development of practical synthetic routes, and most importantly, the discovery of their utility in the Suzuki-Miyaura coupling reaction, unlocked their immense potential. Today, they are fundamental to the creation of new medicines, advanced materials, and complex organic molecules, serving as a testament to how fundamental research can drive transformative innovation across the scientific disciplines. The ongoing exploration of new applications for the unique C-B bond ensures that the story of boronic acids is far from over.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. boronmolecular.com [boronmolecular.com]

- 9. nbinno.com [nbinno.com]

- 10. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 11. mdpi.com [mdpi.com]

- 12. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 13. acs.org [acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. news-medical.net [news-medical.net]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. Yoneda Labs [yonedalabs.com]

- 18. wwjmrd.com [wwjmrd.com]

- 19. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mt.com [mt.com]

- 21. nbinno.com [nbinno.com]

- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chemrxiv.org [chemrxiv.org]

4-(N-Isopropylaminocarbonyl)phenylboronic acid solubility data

An In-depth Technical Guide to the Solubility of 4-(N-Isopropylaminocarbonyl)phenylboronic Acid

Introduction

This compound is a vital reagent in contemporary organic synthesis and medicinal chemistry. As a derivative of phenylboronic acid, it plays a crucial role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physicochemical properties, with solubility being of paramount importance for reaction optimization, purification, formulation, and overall process development.[3]

This technical guide provides a comprehensive exploration of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols for empirical solubility determination. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide leverages established principles of boronic acid chemistry and proven analytical methodologies to empower researchers to generate reliable solubility data in their own laboratories.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can form with a solvent. For this compound, the key structural features influencing its solubility are the boronic acid moiety, the phenyl ring, and the N-isopropylaminocarbonyl group.

| Property | Value/Information | Source |

| Molecular Formula | C10H14BNO3 | [4] |

| Molecular Weight | 207.03 g/mol | Calculated |

| CAS Number | 397843-67-3 | [5] |

The boronic acid group, -B(OH)₂, is capable of acting as both a hydrogen bond donor and acceptor, which generally imparts some solubility in polar solvents.[3] However, boronic acids are also known to undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by temperature and the presence of dehydrating agents.[6] This equilibrium between the acid and its anhydride can complicate solubility measurements.[7][8]

The N-isopropylaminocarbonyl substituent introduces both polar (the amide group) and nonpolar (the isopropyl group) characteristics to the molecule. The amide group can participate in hydrogen bonding, potentially enhancing solubility in protic solvents. Conversely, the hydrophobic nature of the phenyl ring and the isopropyl group will favor solubility in less polar organic solvents.

Theoretical Considerations for Solvent Selection

Based on the structural features of this compound, a rational approach to solvent selection for solubility studies can be devised.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of the boronic acid and amide functionalities suggests potential solubility in these solvents through hydrogen bonding. However, the overall hydrophobicity of the molecule may limit its aqueous solubility. It is known that the solubility of even unsubstituted phenylboronic acid in water is relatively low.[6][9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the boronic acid. They are often good solvents for a wide range of organic compounds and are a logical choice for creating stock solutions for assays.

-

Ethers (e.g., THF, diethyl ether): Ethers are generally good solvents for boronic acids.[7][10]

-

Chlorinated Solvents (e.g., dichloromethane, chloroform): These solvents may offer moderate solubility.[7][10]

-

Nonpolar Solvents (e.g., hexanes, toluene): Due to the polar functional groups, low solubility is expected in these solvents.[6]

Experimental Determination of Solubility

Two primary types of solubility assays are commonly employed in drug discovery and development: kinetic and thermodynamic solubility.[11][12]

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.[11][13][14][15] It provides an estimate of solubility under non-equilibrium conditions.

-

Preparation of Stock Solution:

-

Accurately weigh a sample of this compound.

-

Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[14]

-

-

Assay Plate Preparation:

-

In a 96-well microtiter plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.[13][15]

-

Add a small volume of the DMSO stock solution to the wells to achieve a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low and consistent across all wells (typically ≤ 2%).[15]

-

-

Incubation and Precipitation:

-

Separation of Undissolved Compound:

-

Quantification:

-

Quantify the concentration of the dissolved compound in the filtrate. This is typically done using High-Performance Liquid Chromatography (HPLC) with UV detection, as boronic acids are UV-active.[2]

-

Prepare a standard curve using known concentrations of the test compound to accurately determine the concentrations in the experimental samples.

-

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic Solubility Assay

This method measures the equilibrium solubility of a compound and is considered the "gold standard".[16] It is crucial for lead optimization and formulation development as it reflects the true saturation solubility.[11][16][17]

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, ethanol, acetone).[16] The excess solid ensures that a saturated solution is formed.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle.

-

Carefully collect an aliquot of the supernatant. It is critical to avoid disturbing the solid material at the bottom of the vial.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved microcrystals.[17]

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent.

-

Determine the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.[17][18]

-

Prepare a standard curve of the compound in the same analytical solvent to ensure accurate quantification.

-

Caption: Workflow for Thermodynamic Solubility Assay.

Analytical Method: HPLC-UV for Quantification

High-Performance Liquid Chromatography is a robust and widely used technique for the analysis of boronic acids.[2][19]

-

Column: A reverse-phase C18 column is typically suitable for the separation of phenylboronic acid derivatives.[19]

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid modifier like formic acid or phosphoric acid, is commonly used.[12][19] The acidic modifier helps to ensure good peak shape.

-

Detection: UV detection is appropriate as the phenyl ring of the compound is a chromophore. The detection wavelength should be set to the λmax of the compound.

-

Post-Column Derivatization: For enhanced sensitivity and selectivity, post-column derivatization with reagents like alizarin can be employed, which forms a fluorescent complex with boronic acids.[1][20]

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective application in research and development. While specific, publicly available quantitative data is scarce, this guide provides the theoretical framework and detailed experimental protocols necessary for researchers to determine its solubility in various solvents. By employing standardized kinetic and thermodynamic solubility assays coupled with robust HPLC-UV analytical methods, scientists can generate the critical data needed to optimize reaction conditions, guide formulation strategies, and ultimately accelerate the drug discovery and development process.

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. waters.com [waters.com]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C10H14BNO3) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 397843-67-3 [m.chemicalbook.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. d-nb.info [d-nb.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. In-vitro Thermodynamic Solubility [protocols.io]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 18. evotec.com [evotec.com]

- 19. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 4-(N-Isopropylaminocarbonyl)phenylboronic Acid: Structure, Characterization, and Insights

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(N-Isopropylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to elucidate the structural features of this important molecule. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes predicted data, information from closely related analogs, and fundamental spectroscopic principles to offer a robust characterization.

Introduction: The Significance of this compound

This compound belongs to the versatile class of phenylboronic acids, which are widely utilized in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. The presence of the N-isopropylaminocarbonyl group at the 4-position introduces specific steric and electronic properties, influencing the molecule's reactivity and potential applications as a building block for targeted therapeutics and functional materials. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior.

Molecular Structure and Key Spectroscopic Features

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the proton and carbon framework to the functional groups and overall molecular weight.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on the structure and data from analogous compounds, the following proton chemical shifts are expected.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| B(OH)₂ | ~8.0 | Singlet (broad) | 2H | The chemical shift of boronic acid protons can be variable and concentration-dependent. They often appear as a broad singlet and may exchange with D₂O. |

| Ar-H (ortho to -B(OH)₂) | ~7.9 | Doublet | 2H | These protons are deshielded by the electron-withdrawing boronic acid group. |

| Ar-H (ortho to -C(O)NH) | ~7.8 | Doublet | 2H | Deshielded by the amide group. |

| NH | ~8.2 | Doublet (broad) | 1H | The amide proton's chemical shift can vary with solvent and temperature. It will likely show coupling to the isopropyl CH proton. |

| CH (isopropyl) | ~4.1 | Septet | 1H | This proton is coupled to the six methyl protons and the amide proton. |

| CH₃ (isopropyl) | ~1.2 | Doublet | 6H | The six equivalent methyl protons are coupled to the single CH proton. |

Expertise & Experience: The broadness of the B(OH)₂ and NH signals is a characteristic feature arising from chemical exchange and quadrupolar relaxation effects of the boron and nitrogen nuclei, respectively. The distinct doublet patterns for the aromatic protons are indicative of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (amide) | ~167 | The carbonyl carbon of the amide is typically found in this region. |

| Ar-C (ipso, attached to -C(O)NH) | ~138 | The exact shift is influenced by the amide substituent. |

| Ar-C (ortho to -C(O)NH) | ~128 | |

| Ar-C (ortho to -B(OH)₂) | ~135 | |

| Ar-C (ipso, attached to -B(OH)₂) | ~130 | The carbon directly attached to boron often shows a broader signal and its chemical shift can be difficult to predict with high accuracy. |

| CH (isopropyl) | ~42 | |

| CH₃ (isopropyl) | ~22 |

Trustworthiness: The predicted chemical shifts are based on established empirical data for similar functional groups and substituted benzene rings. For instance, the ¹³C NMR spectrum of phenylboronic acid shows aromatic signals in the 127-135 ppm range. The amide carbonyl and isopropyl group signals are consistent with those observed in N-isopropylbenzamide.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (boronic acid) | 3500 - 3200 | Strong, Broad | This broad absorption is characteristic of the hydrogen-bonded O-H groups of the boronic acid. |

| N-H Stretch (amide) | ~3300 | Medium | The secondary amide N-H stretch typically appears in this region. |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium | |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium | |

| C=O Stretch (Amide I) | ~1640 | Strong | The strong absorption due to the amide carbonyl stretch is a key diagnostic peak. |

| N-H Bend (Amide II) | ~1540 | Medium | This band arises from a coupling of the N-H in-plane bend and the C-N stretch. |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong | Multiple bands are expected in this region corresponding to the benzene ring vibrations. |

| B-O Stretch | 1380 - 1310 | Strong | The B-O stretching vibration is a characteristic feature of boronic acids. |

| C-N Stretch | ~1240 | Medium | |

| O-H Bend | ~1200 | Medium | |

| B-C Stretch | 1090 - 1000 | Medium | The stretching vibration of the bond between the boron and the phenyl ring. |

Authoritative Grounding: The assignment of these vibrational modes is well-established in the literature for phenylboronic acids and amides[1][2]. The presence of a strong, broad O-H stretch, a strong amide I band, and a strong B-O stretch would be primary indicators of the correct structure in an experimental spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of this compound[3].

| Adduct | Predicted m/z |

| [M+H]⁺ | 208.11395 |

| [M+Na]⁺ | 230.09589 |

| [M-H]⁻ | 206.09939 |

| [M]⁺ | 207.10612 |

Molecular Weight:

Fragmentation Pathway Diagram

Caption: A plausible ESI-MS fragmentation pathway for this compound.

Expertise & Experience: In electrospray ionization (ESI), the molecule is expected to readily form the protonated molecule [M+H]⁺. A common fragmentation pathway for boronic acids is the loss of water. Another likely fragmentation would involve the cleavage of the amide bond, leading to the loss of isopropylamine. The resulting fragments can provide further confirmation of the molecular structure.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound. By integrating predicted data with established spectroscopic principles and data from analogous structures, we have presented a comprehensive overview of the expected NMR, IR, and MS data. This information is crucial for any researcher working with this compound, enabling confident structural verification and quality control.

References

Molecular weight and formula of 4-(N-Isopropylaminocarbonyl)phenylboronic acid

An In-Depth Technical Guide to 4-(N-Isopropylaminocarbonyl)phenylboronic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond basic data to provide contextual insights into its synthesis, characterization, and application, ensuring a deep and functional understanding of this versatile chemical entity.

Introduction and Strategic Relevance

This compound is a specialized derivative of phenylboronic acid, a class of compounds renowned for its utility in organic synthesis and medicinal chemistry. The defining features of this molecule are the boronic acid group [-B(OH)₂] and the N-isopropylaminocarbonyl substituent [-C(=O)NHCH(CH₃)₂] positioned para to each other on a benzene ring. This specific arrangement imparts unique properties that are leveraged in various advanced applications.

The boronic acid moiety is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs).[1][2] Furthermore, the ability of boronic acids to form reversible covalent complexes with diols is exploited in the design of sensors and drug delivery systems that respond to biological cues like glucose levels.[3][4][5] The N-isopropylaminocarbonyl group modifies the molecule's polarity, solubility, and intermolecular interactions, allowing for fine-tuning of its properties for specific therapeutic or diagnostic targets.[6][7]

This guide will elucidate the core physicochemical properties of this compound, outline a representative synthetic pathway, detail robust analytical methodologies for its quantification, and explore its applications, thereby providing a holistic view for its strategic deployment in research and development.

Core Compound Profile and Physicochemical Data

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental design. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₄BNO₃ | [8][9][10] |

| Molecular Weight | 207.03 g/mol | [9][10] |

| Monoisotopic Mass | 207.10667 Da | [8] |

| CAS Number | 397843-67-3 | [9][10][11] |

| IUPAC Name | [4-(propan-2-ylcarbamoyl)phenyl]boronic acid | [8] |

| Appearance | Typically a white to off-white solid | [12] |

| Solubility | Soluble in polar organic solvents like methanol; boronic acids generally have low solubility in water and nonpolar hydrocarbons.[1][2] |

Synthesis Pathway and Mechanistic Considerations

The synthesis of this compound is typically achieved through a multi-step process that leverages established organic reactions. A common and logical approach involves the acylation of a precursor, 4-aminophenylboronic acid.

Causality of Experimental Choices:

-

Starting Material: 4-aminophenylboronic acid is selected because it already contains the critical boronic acid group and a reactive amine handle at the desired para position.

-

Acylation Reaction: The introduction of the N-isopropylaminocarbonyl group is achieved via an acylation reaction. This involves reacting the amino group (-NH₂) of the starting material with a suitable acylating agent. A common choice is isopropyl isocyanate or a derivative of isopropanecarboxylic acid, such as an acid chloride, in the presence of a base. The base is crucial for deprotonating the amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the acylating agent.

-

Solvent and Conditions: The reaction is typically run in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to prevent unwanted side reactions with the boronic acid moiety.[13] Reaction conditions are generally mild to preserve the integrity of the boronic acid group.[13]

Below is a conceptual workflow diagram for this synthetic approach.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. japsonline.com [japsonline.com]

- 4. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery | MDPI [mdpi.com]

- 5. japsonline.com [japsonline.com]

- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 8. PubChemLite - this compound (C10H14BNO3) [pubchemlite.lcsb.uni.lu]

- 9. This compound,(CAS# 397843-67-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 10. This compound | 397843-67-3 [m.chemicalbook.com]

- 11. acelybio.com [acelybio.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to the Suzuki-Miyaura Coupling Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] First published by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or pseudohalide has revolutionized the construction of complex molecular architectures.[2][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[3][4][5]

For professionals in drug discovery and development, the Suzuki-Miyaura reaction is indispensable.[6][7][8] Its broad functional group tolerance, mild reaction conditions, and the relatively low toxicity and stability of the boronic acid reagents make it a favored method for synthesizing biaryl motifs and other structures common in pharmaceuticals.[1][9][10] This guide offers an in-depth exploration of the core reaction mechanism, providing the causal insights necessary for optimizing this critical transformation in a laboratory setting.

The Core Mechanism: A Palladium-Catalyzed Cycle

References

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. oxidative addition and palladium coupling [employees.csbsju.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mt.com [mt.com]

- 10. nbinno.com [nbinno.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

The Indispensable Role of Boronic Acids in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Foreword: From Curiosity to Cornerstone

Once relegated to the realm of chemical curiosities, boronic acids have undergone a remarkable transformation over the past few decades, emerging as a cornerstone of modern organic synthesis. Their unique electronic structure and versatile reactivity have propelled them to the forefront of synthetic innovation, impacting fields as diverse as medicinal chemistry, materials science, and chemical biology.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of boronic acids, grounded in field-proven insights and validated protocols. We will delve into the causality behind experimental choices, offering not just the "how" but the critical "why" that underpins successful synthesis.

The Boronic Acid Moiety: A Unique Convergence of Properties

At the heart of a boronic acid lies a trivalent boron atom bonded to an organic substituent (R) and two hydroxyl groups (-OH), with a general formula of R-B(OH)₂.[2] This seemingly simple arrangement gives rise to a fascinating set of properties that are central to its utility:

-

Lewis Acidity: The boron atom in a boronic acid possesses a vacant p-orbital, rendering it an electron-pair acceptor, or a Lewis acid.[3] This characteristic is fundamental to its ability to interact with and activate other molecules.

-

Reversible Covalent Bonding: Boronic acids exhibit a unique capacity to form reversible covalent bonds with diols, such as those found in sugars and other biologically relevant molecules.[2] This dynamic interaction is the basis for their use in sensors and as protecting groups.

-

Transmetalation Potential: The carbon-boron bond in boronic acids is amenable to transmetalation with various transition metals, most notably palladium and copper. This property is the linchpin of their widespread use in cross-coupling reactions.[3]

-

Stability and Low Toxicity: Compared to many other organometallic reagents, boronic acids are generally stable, often crystalline solids that can be handled in the air.[1] Their degradation product, boric acid, is considered environmentally benign, aligning with the principles of "green" chemistry.[1]

The interplay of these properties has unlocked a vast and ever-expanding toolbox for the synthetic chemist.

The Suzuki-Miyaura Coupling: A Revolution in C-C Bond Formation

Arguably the most significant application of boronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This Nobel Prize-winning transformation has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and functional materials, by enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[4]

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling stems from a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[5]

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[6]

-

Reductive Elimination: The two organic groups (R¹ and R²) couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4]

Causality in Experimental Design: Selecting the Right Partners

The success of a Suzuki-Miyaura coupling is highly contingent on the judicious selection of the catalyst, ligand, base, and solvent. Each component plays a critical role, and their interplay dictates the reaction's efficiency and substrate scope.

Table 1: Key Components in Suzuki-Miyaura Coupling and their Rationale

| Component | Common Examples | Rationale for Selection |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | These are stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species. The choice depends on the stability and ease of handling.[4] |

| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. Bulky, electron-rich phosphine ligands and NHCs are often required for coupling less reactive aryl chlorides.[6][7] |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid for transmetalation. The strength and nature of the base can significantly impact the reaction rate and can be critical for challenging substrates. Inorganic bases are generally preferred for their efficacy and cost-effectiveness.[6][8] |

| Solvent | Toluene, Dioxane, THF, DMF, often with water | The solvent system must solubilize the reactants and catalyst. A biphasic system with water is common, as it helps to dissolve the inorganic base and facilitate the formation of the active borate species.[4] |

A Field-Proven Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general, robust starting point for the coupling of an aryl bromide with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Toluene (8 mL)

-

Water (2 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

-

Solvent Addition: Add the toluene and water via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[6]

The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

While the Suzuki-Miyaura coupling is the champion of C-C bond formation, the Chan-Lam coupling has emerged as a powerful tool for constructing carbon-heteroatom bonds, specifically C-N and C-O bonds.[7] This copper-catalyzed reaction couples boronic acids with amines, phenols, and other N-H or O-H containing nucleophiles.[9] A key advantage of the Chan-Lam coupling is its often milder reaction conditions, frequently proceeding at room temperature and open to the air.[7]

Mechanistic Overview

The Chan-Lam coupling proceeds through a copper-mediated oxidative cycle. The proposed mechanism involves:

-

Ligand Exchange: The N-H or O-H nucleophile coordinates to the Cu(II) catalyst.

-

Transmetalation: The organic group of the boronic acid is transferred to the copper center.

-

Reductive Elimination: The C-N or C-O bond is formed, releasing the product and a Cu(I) species.

-

Oxidation: The Cu(I) is re-oxidized to the active Cu(II) state, often by atmospheric oxygen, to complete the cycle.

Substrate Scope and Experimental Considerations

The Chan-Lam coupling exhibits a broad substrate scope, tolerating a wide range of functional groups.

Table 2: Substrate Scope and Typical Conditions for Chan-Lam Coupling

| Nucleophile | Boronic Acid | Catalyst | Base | Solvent | Typical Yield |

| Aniline | Phenylboronic acid | Cu(OAc)₂ | Pyridine | DCM | Good to Excellent[10] |

| Phenol | 4-Methoxyphenylboronic acid | Cu(OAc)₂ | Et₃N | DCM | Good to Excellent[11] |

| Imidazole | Naphthylboronic acid | Cu(OAc)₂ | Pyridine | DCM | Good[5] |

| Primary Aliphatic Amine | Phenylboronic acid | Cu(OAc)₂ | 2,6-Lutidine | Toluene | Moderate to Good[12] |

| Sulfonamide | 3-Fluorophenylboronic acid | Cu(OAc)₂ | Pyridine | DCM | Good[12] |

Yields are highly substrate-dependent and the conditions provided are a general guide.

A Practical Protocol for N-Arylation via Chan-Lam Coupling

This protocol details the N-arylation of an aniline derivative.

Materials:

-

Aniline derivative (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.5 mmol, 1.5 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

-

Pyridine (2.0 mmol, 2.0 equiv)

-

Dichloromethane (DCM, 10 mL)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the aniline derivative, arylboronic acid, and copper(II) acetate.

-

Solvent and Base Addition: Add dichloromethane followed by pyridine.

-

Reaction: Stir the reaction mixture vigorously at room temperature, open to the air. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 48 hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Boronic Acids as Versatile Protecting Groups

The ability of boronic acids to form reversible cyclic esters with 1,2- and 1,3-diols makes them invaluable as protecting groups, particularly in carbohydrate chemistry.[13] This strategy allows for the selective functionalization of other hydroxyl groups within a molecule.

Principles of Protection and Deprotection

The formation of the cyclic boronate ester is typically achieved by reacting the diol with a boronic acid, often with azeotropic removal of water.[2] The resulting boronate is generally stable to a range of reaction conditions but can be readily cleaved under mild aqueous acidic or basic conditions.[2]

Table 3: Common Boronic Acid Protecting Groups and Deprotection Conditions

| Protecting Group | Structure | Formation Conditions | Deprotection Conditions |

| Phenylboronate | PhB(OR)₂ | Phenylboronic acid, Toluene, Dean-Stark | Mild aqueous acid or base[14] |

| Pinacol boronate (Bpin) | (pin)B-R | From boronic acid and pinacol | Acidic hydrolysis (sometimes with heating); often used directly in subsequent reactions[14] |

| N-methyliminodiacetic acid (MIDA) boronate | (MIDA)B-R | Boronic acid, MIDA, Dean-Stark | Mild aqueous base (e.g., NaOH)[14] |

Experimental Protocol: Protection of a Diol with Phenylboronic Acid

Materials:

-

1,2-Diol (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.1 mmol, 1.1 equiv)

-

Anhydrous toluene (20 mL)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,2-diol and anhydrous toluene.

-

Reagent Addition: Add phenylboronic acid to the solution.

-

Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours, collecting the water in the Dean-Stark trap. Monitor the reaction by TLC.

-

Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude boronate ester is often sufficiently pure for use in the next step, or it can be purified by silica gel chromatography.[2]

Emerging Frontiers: Boronic Acids in Catalysis and Sensing

Beyond their role as stoichiometric reagents and protecting groups, boronic acids are finding increasing application as catalysts and in the development of chemical sensors.

-